molecular formula C13H12ClNO4S B2456742 4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 2249623-36-5

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2456742
CAS No.: 2249623-36-5
M. Wt: 313.75
InChI Key: MFFGFQFSZZZTKY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzenesulfonyl chloride+4-hydroxyanilineThis compound\text{4-chlorobenzenesulfonyl chloride} + \text{4-hydroxyaniline} \rightarrow \text{this compound} 4-chlorobenzenesulfonyl chloride+4-hydroxyaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or ammonia in an organic solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide
  • 4-Chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide
  • 4-Chloro-N-(4-hydroxyphenyl)ethylbenzamide

Uniqueness

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in biological applications.

Properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-19-13-8-11(6-7-12(13)14)20(17,18)15-9-2-4-10(16)5-3-9/h2-8,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFGFQFSZZZTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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